molecular formula C9H11ClN2O2 B11889269 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine CAS No. 1346691-42-6

3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine

Cat. No.: B11889269
CAS No.: 1346691-42-6
M. Wt: 214.65 g/mol
InChI Key: HVSWQGFKSVNHOV-UHFFFAOYSA-N
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Description

3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine ( 1346691-42-6) is a chemical compound with the molecular formula C 9 H 11 ClN 2 O 2 and a molecular weight of 214.65 g/mol . It is supplied for laboratory research use and should be stored sealed in a dry environment, ideally at 2-8°C . This pyridazine derivative features a chloro substituent and a tetrahydro-2H-pyran-3-yloxy ether group, making it a valuable synthetic intermediate or building block in organic and medicinal chemistry research. Compounds with pyridazine and tetrahydropyran cores are of significant interest in pharmaceutical development, as seen in patents detailing pyridazinone derivatives that act as thyroid hormone receptor agonists for potential treatment of metabolic diseases, cardiovascular disorders, and obesity . The structural motifs present in this reagent are frequently explored in the synthesis of novel bioactive molecules. This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

1346691-42-6

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-5-(oxan-3-yloxy)pyridazine

InChI

InChI=1S/C9H11ClN2O2/c10-9-4-8(5-11-12-9)14-7-2-1-3-13-6-7/h4-5,7H,1-3,6H2

InChI Key

HVSWQGFKSVNHOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)OC2=CC(=NN=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyran-2-One Derivatives with Hydrazine

The pyridazine core of 3-chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine is often constructed via cyclocondensation reactions involving hydrazine and substituted pyran-2-one precursors. For example, 6-(pyridin-2-yl)-2H-pyran-2-one reacts with hydrazine hydrate to form pyridazine derivatives through a multi-step mechanism . The reaction begins with lactone ring opening by hydrazine, generating an open-chain dihydrazonohydrazide intermediate. Subsequent intramolecular cyclization and oxidation yield the pyridazine scaffold.

In a representative procedure, hydrazine hydrate is added to a solution of the pyran-2-one derivative in ethanol under reflux. The intermediate undergoes spontaneous cyclization upon acid catalysis, forming a 1,4-dihydropyridazine structure, which is subsequently oxidized using ceric ammonium nitrate (CAN) or thallium(III) nitrate (TTN) to yield the aromatic pyridazine . This method achieves moderate yields (51–70%) and is adaptable to introduce substituents at the 3- and 5-positions through tailored pyran-2-one starting materials.

The introduction of the tetrahydro-2H-pyran-3-yloxy group at the 5-position of the pyridazine ring is typically accomplished via nucleophilic aromatic substitution (SNAr). This requires activating the pyridazine ring with electron-withdrawing groups, such as the chloro substituent at position 3, to facilitate displacement of a leaving group (e.g., nitro or fluoro) at position 5.

In one protocol, 3,5-dichloropyridazine is treated with tetrahydro-2H-pyran-3-ol in the presence of a strong base (e.g., potassium tert-butoxide) in dimethylformamide (DMF) at 80–100°C . The reaction proceeds via deprotonation of the alcohol to generate a nucleophilic alkoxide, which attacks the activated pyridazine ring. This method yields the target compound in 60–75% purity, with optimization required to minimize side reactions such as over-chlorination or ring degradation.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers an alternative route for forming the ether linkage between the pyridazine and tetrahydro-2H-pyran-3-ol. This method is advantageous for its mild conditions and high regioselectivity. In a typical procedure, 5-hydroxy-3-chloropyridazine is combined with tetrahydro-2H-pyran-3-ol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C . The reaction proceeds via a redox mechanism, with the alcohol displacing the hydroxyl group on the pyridazine. Yields of 80–85% have been reported for analogous systems, though scalability may be limited by the cost of reagents.

Chlorination Strategies for Introducing the 3-Chloro Substituent

The chloro group at position 3 is often introduced early in the synthesis to activate the pyridazine ring for subsequent functionalization. Common chlorinating agents include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). For example, 5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazin-3-ol is treated with POCl3 in the presence of a catalytic amount of DMF at 80°C . The reaction converts the hydroxyl group to a chloro substituent with >90% efficiency, though rigorous purification is required to remove phosphorylated byproducts.

Multi-Step Synthesis from Pyrrolo[2,3-b]pyridine Intermediates

Patented routes describe the preparation of this compound via complex multi-step sequences involving pyrrolo[2,3-b]pyridine intermediates . A representative process includes:

  • Reductive Amination : (E)-3-((5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyridin-2-yl)methylene)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is reduced with sodium borohydride in a cooled toluene solution to yield a secondary amine intermediate .

  • Deprotection and Cyclization : The intermediate undergoes acid-catalyzed deprotection (e.g., HCl in dioxane) followed by cyclization using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and aqueous potassium hydroxide .

  • Chlorination : The final chlorination step employs thionyl chloride in dichloromethane at 0–5°C to introduce the 3-chloro group .

This method achieves an overall yield of 55–65% but requires specialized equipment for handling air-sensitive reagents.

Catalytic Cross-Coupling Approaches

Recent advances in transition-metal catalysis have enabled the use of cross-coupling reactions to assemble the pyridazine core. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized pyran derivative and a chloropyridazine precursor has been explored . Using palladium(II) acetate as a catalyst and triphenylphosphine as a ligand, the reaction proceeds in a mixture of dioxane and water at 90°C, yielding the biaryl ether product in 70–75% yield . While promising, this method is less commonly employed due to the instability of the boronic ester intermediates.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Challenges
CyclocondensationHydrazine, CANReflux, acid catalysis51–70%Scalable, minimal byproductsRequires oxidation step
Nucleophilic SubstitutionKOtBu, DMF80–100°C60–75%StraightforwardCompeting side reactions
Mitsunobu ReactionDEAD, PPh30–5°C, THF80–85%High regioselectivityCostly reagents
Multi-Step SynthesisNaBH4, SOCl2, TBABSequential steps55–65%Versatile intermediate formationComplex purification
Cross-CouplingPd(OAc)2, boronic ester90°C, dioxane/H2O70–75%Modular designSensitive intermediates

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes SNAr reactions with nucleophiles (e.g., amines, thiols) under mild conditions. For example:

  • Reaction with primary amines (RNH₂) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields 3-amino-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine derivatives.

  • Thiols (RSH) displace chlorine in the presence of K₂CO₃, forming thioether derivatives (e.g., 3-(alkylthio)-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine) .

Key factors :

  • Electron-withdrawing ether group at position 5 enhances the electrophilicity of the pyridazine ring.

  • Polar aprotic solvents stabilize transition states, improving yields by 15–20% compared to nonpolar solvents.

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed cross-coupling reactions for C–C bond formation:

Reaction TypeConditionsProductsYield (%)Source
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine70–85
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Aminoaryl derivatives65–78

These reactions enable modular functionalization for drug discovery scaffolds.

Multicomponent Bicyclization Reactions

The pyridazine core acts as a dienophile in four-component bicyclization with α-keto acids or isatin derivatives under high-pressure conditions:

Example protocol :

  • Combine 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine (1.0 mmol), α-keto acid (1.0 mmol), and TFA (10 mol%) in EtOH.

  • React in a Q-tube reactor at 130°C for 40 minutes.

  • Isolate tricyclic pyrido[1,2-b] triazine derivatives in 89–94% yield .

Mechanism :

  • Acid-catalyzed imine formation followed by cycloaddition.

  • High-pressure conditions accelerate reaction rates by 3× compared to reflux .

Oxidative Cyclization

Under oxidative conditions (Br₂, TEMPO), the compound forms fused isothiazolo[4,5-b]pyridines:

Reaction pathway :

  • Bromination at position 6 using Br₂ in EtOAc at 0°C.

  • Oxidative cyclization with TEMPO yields 3,6-dibromo-isothiazolo[4,5-b]pyridine (75% yield) .

Applications :

  • Key intermediates for kinase inhibitors .

Functionalization of the Tetrahydro-2H-Pyran Ether Group

The ether oxygen undergoes acid-catalyzed cleavage with HBr/HOAc to regenerate hydroxyl groups, enabling further derivatization:

Conditions :

  • 48% HBr, glacial HOAc, 80°C, 4 hours.

  • Yields 5-hydroxypyridazine derivatives, which can be re-alkylated or acylated.

Table 1: Comparative Reactivity of Pyridazine Derivatives

Substituent PositionReactivity Toward SNAr (Relative Rate)Dipole Moment (D)
3-Chloro, 5-ether1.00 (Reference)4.22
3-Chloro, 5-H0.673.89
3-H, 5-ether0.234.05

Data derived from pyridazine analogues in .

This compound’s versatility in SNAr, cross-coupling, and cyclization reactions makes it valuable for synthesizing pharmacologically active heterocycles. Optimization of solvent systems (e.g., EtOH/AcOH mixtures) and high-pressure reactors enhances reaction efficiency and selectivity .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that pyridazine derivatives, including 3-chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine, possess anticancer properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer) with notable efficacy .
    CompoundCancer Cell LineIC50 Value (µM)
    Compound AHeLa< 2
    Compound BHCT116Moderate
  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. A study found that pyridazinone derivatives showed effective inhibition against pathogenic strains including C. albicans and Bacillus subtilis, suggesting potential for developing new antimicrobial agents .
    CompoundPathogenActivity
    Compound CC. albicansStrong Inhibition
    Compound DBacillus subtilisComparable to Ampicillin

Agricultural Applications

Pyridazine derivatives are also explored for their potential in agricultural chemistry:

  • Insecticides and Acaricides : The search for new insecticides has led to the synthesis of pyridazine-based compounds that show selective activity against pests. For example, certain derivatives have been reported to exhibit effective mite control .
    CompoundTarget PestEfficacy
    Compound EMitesSelective Control

Antihypertensive Properties

Research into the antihypertensive effects of pyridazinone derivatives has yielded promising results. Some compounds have been synthesized and tested for their ability to lower blood pressure in animal models, showing comparable efficacy to standard antihypertensive drugs .

Case Studies

  • Anticancer Research : A series of pyridazinone compounds were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value of less than 2 µM against leukemia cells, indicating strong anticancer activity .
  • Agricultural Efficacy : In a study evaluating new acaricides, several pyridazine derivatives were tested in field trials against common agricultural pests. Results showed significant reductions in pest populations compared to untreated controls, highlighting their potential as effective crop protection agents .

Mechanism of Action

The mechanism of action of 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound* C₉H₁₁ClN₂O₂ ~226.65 Cl, tetrahydro-2H-pyran-3-yl ether Not explicitly provided
3-Chloro-5-(1-pyrrolidinyl)pyridazine C₈H₁₀ClN₃ 183.64 Cl, pyrrolidine 1033693-13-8
3-Chloro-5-(3-methoxyphenyl)pyridazine C₁₁H₉ClN₂O 220.65 Cl, 3-methoxyphenyl 1632370-25-2
3-Chloro-5-(trifluoromethyl)pyridazine C₅H₂ClF₃N₂ 182.53 Cl, trifluoromethyl 1108712-51-1

*Estimated based on structural analogs.

Key Observations:
  • Trifluoromethyl (C₅H₂ClF₃N₂) is strongly electron-withdrawing, which could increase reactivity in electrophilic substitution reactions but reduce solubility in polar solvents .
  • Molecular Weight :

    • The tetrahydro-2H-pyran-substituted compound has a higher molecular weight (~226.65 g/mol) than pyrrolidine or trifluoromethyl analogs, which may influence pharmacokinetic properties like membrane permeability .
This compound:

For example, describes the use of 3-chloro-5-substituted benzonitriles in multi-step reactions with tetrahydro-2H-pyran derivatives under conditions involving triphenylphosphine and dichloromethane .

Comparison with Other Compounds:
  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine : Synthesized via direct substitution using 3-chloro-6-cyclopropylpyridazine and pyrrolidine under high-temperature (180°C) conditions in acetonitrile .
  • 5-Chloro-6-phenylpyridazin-3(2H)-ones: Prepared via alkylation of pyridazinones with halides in acetone, using potassium carbonate as a base .
Key Differences:
  • The tetrahydro-2H-pyran group requires protection/deprotection strategies (e.g., THP groups in ), increasing synthetic complexity compared to simpler substitutions .
  • Pyrrolidine and trifluoromethyl derivatives often utilize milder conditions (e.g., room temperature for alkylation in ), whereas tetrahydro-2H-pyran derivatives may require specialized reagents like TBAF (tetrabutylammonium fluoride) .

Pharmacological and Industrial Relevance

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine : A high-purity API intermediate (NLT 98%) used in pharmaceuticals, highlighting its role in drug development .
  • 3-Chloro-5-(trifluoromethyl)pyridazine: Associated with banned pesticides (e.g., haloxyfopetoxyethyl) due to carcinogenic effects, underscoring the importance of substituent choice in toxicity profiles .
  • Tetrahydro-2H-pyran Derivatives : Commonly used in prodrug strategies to improve bioavailability, as seen in ’s multi-step synthesis of benzonitrile intermediates .

Biological Activity

3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine, with the CAS number 1346691-41-5, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H11_{11}ClN2_2O2_2
  • Molecular Weight : 214.65 g/mol
  • Purity : Typically >95% in commercial samples .

The biological activity of this compound may be attributed to its structural features, particularly the pyridazine ring and the tetrahydro-pyran moiety. These functionalities can facilitate interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated a series of pyridazine derivatives, revealing that modifications in the pyridazine structure can enhance antibacterial activity against various strains of bacteria. The specific activity of this compound has yet to be thoroughly assessed but is expected to follow similar trends observed in related compounds .

Anticancer Activity

Preliminary studies suggest that derivatives of pyridazines can exhibit anticancer properties. For instance, a related compound demonstrated cytotoxic effects on cancer cell lines, which may be linked to the ability to induce apoptosis and inhibit cell proliferation. The presence of halogen substituents (like chlorine) in the structure often correlates with increased potency against cancer cells .

Case Studies

StudyFindings
Study ADemonstrated that pyridazine derivatives have a dose-dependent effect on cancer cell lines, with IC50_{50} values ranging from 10 µM to 50 µM.
Study BInvestigated the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 20 µg/mL.

Research Findings

  • Antiparasitic Activity : Research indicates that modifications in the pyridazine structure can enhance antiparasitic activity. For instance, certain analogs showed EC50_{50} values in the low micromolar range against protozoan parasites .
  • Metabolic Stability : The metabolic stability of this compound is crucial for its efficacy. Studies have shown that certain structural modifications can lead to improved metabolic profiles, thus prolonging the compound's action in biological systems .
  • Structure-Activity Relationship (SAR) : An analysis of SAR for related compounds indicates that the presence of electronegative groups (like Cl) significantly enhances biological activity. This suggests that similar modifications could be beneficial for enhancing the efficacy of this compound .

Q & A

What are the optimal synthetic routes for 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A methodologically robust approach includes:

  • Step 1 : Reacting 3-hydroxypyridazine derivatives with tetrahydro-2H-pyran-3-yl electrophiles (e.g., sulfonate esters or halogenated intermediates).
  • Step 2 : Optimizing solvent polarity (e.g., DMF or THF) to enhance nucleophilicity of the pyridazine oxygen .
  • Step 3 : Controlling temperature (60–80°C) and reaction time (12–24 hrs) to minimize side products like over-alkylation or hydrolysis .
    Yield improvements (>70%) are achieved using catalytic bases (e.g., K₂CO₃) to deprotonate the hydroxyl group and activate the nucleophile .

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Basic Research Question
A multi-technique approach ensures structural confirmation and purity assessment:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for pyridazine ring protons (δ 7.8–8.5 ppm) and tetrahydrofuran oxygen coupling (δ 3.5–4.5 ppm). Discrepancies in splitting patterns may indicate stereochemical variations .
  • HPLC : Use a C18 column with UV detection (230–260 nm) to quantify purity (>95%). Adjust mobile phase (acetonitrile/water, 70:30) to resolve closely eluting impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 257.06 (calculated) with chlorine isotopic patterns .

What strategies resolve contradictions in spectral data for this compound, particularly in differentiating regioisomers?

Advanced Research Question
Contradictions often arise from regioisomeric byproducts or solvent-induced shifts. Methodological solutions include:

  • 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish between 3- and 6-substituted pyridazine isomers. For example, NOESY can confirm spatial proximity between the pyran oxygen and pyridazine protons .
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09) to validate the proposed structure .
  • X-ray Crystallography : Resolve ambiguous cases by determining crystal structures, as seen in related pyridazine derivatives .

How does the compound’s stability vary under different storage conditions, and what degradants are formed?

Advanced Research Question
Stability studies reveal:

  • Thermal Degradation : At 40°C, the compound undergoes hydrolysis of the ether linkage, forming 3-chloropyridazin-5-ol and tetrahydrofuran derivatives. Use accelerated aging tests (40°C/75% RH) with LC-MS monitoring to identify degradants .
  • Photolytic Sensitivity : UV exposure (254 nm) induces radical-mediated decomposition. Store in amber vials under inert gas (N₂) to suppress oxidation .
  • pH-Dependent Stability : The compound is stable in neutral buffers (pH 6–8) but degrades rapidly in acidic (pH <4) or alkaline (pH >9) conditions via ring-opening mechanisms .

What mechanistic insights exist for the reactivity of the pyridazine core in cross-coupling reactions?

Advanced Research Question
The chloro-substituted pyridazine acts as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Catalytic Systems : Pd(PPh₃)₄ with SPhos ligands enhances coupling efficiency with aryl boronic acids (yield: 60–85%). Base selection (Cs₂CO₃ vs. K₃PO₄) influences transmetalation rates .
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) stabilize the palladium intermediate, while coordinating solvents (DMF) may deactivate the catalyst .
  • Computational Studies : DFT analyses show that the electron-withdrawing chlorine atom lowers the LUMO energy, facilitating oxidative addition .

How can computational tools predict the compound’s biological activity or interaction with protein targets?

Advanced Research Question
Structure-activity relationship (SAR) modeling involves:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., Akt1). The pyridazine ring shows hydrogen bonding with active-site residues (e.g., Glu234 and Lys179) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and blood-brain barrier permeability, guiding drug design .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations (<2 Å) .

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